

Finafloxacin Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

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[City, State] – [Date] – This technical guide provides an in-depth analysis of the core physicochemical properties of **Finafloxacin** hydrochloride, a fluoroquinolone antibiotic. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details established experimental methodologies for its characterization, and visualizes key pathways and processes to facilitate a comprehensive understanding of this active pharmaceutical ingredient (API).

Finafloxacin is distinguished by its enhanced antibacterial activity in acidic environments, a characteristic linked to its unique chemical structure. Understanding its fundamental physicochemical properties is paramount for formulation development, analytical method validation, and predicting its behavior in biological systems.

Core Physicochemical Properties

Finafloxacin hydrochloride is a synthetic fluoroquinolone derivative with an 8-cyano substituent and a 7-pyrrolo-oxazinyl moiety.[1] This structure imparts specific characteristics that influence its solubility, absorption, and antibacterial action. The hydrochloride salt form is utilized to improve its pharmaceutical properties.

Quantitative Data Summary



The following tables summarize the key physicochemical parameters of **Finafloxacin** and its hydrochloride salt, compiled from various sources.

Table 1: General and Structural Properties of Finafloxacin Hydrochloride

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Chemical Name | (-)-8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-y]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | [2] |
| Molecular Formula | C20H20CIFN4O4 | [3][4][5] |
| Molecular Weight | 434.85 g/mol | [3][5] |
| CAS Number | 209342-41-6 | [3] |
| Appearance | White to yellow powder or crystals | [2][6][7] |

Table 2: Solubility and Dissociation Constants

| Property | Value | Conditions | Source(s) |
|------------------|--------------------------------|----------------------|-----------|
| Water Solubility | 0.125 mg/mL (Slightly soluble) | Not specified | [2][6][7] |
| 5.5 mg/mL | рН 7 | [8] | |
| 1.9 mg/mL | pH 4.5 | [8] | _ |
| DMSO Solubility | Soluble | Not specified | [9][10] |
| рКаз | 5.6 | Carboxylate function | [2][8] |
| pKa ₂ | 7.8 | N in C7 substituent | [2][8] |
| | • | | |

Table 3: Thermal and Stability-Related Properties



| Property | Value | Source(s) |
|--------------------------|----------------------|-----------|
| Melting Point | >210°C (decomposes) | [11] |
| Hygroscopicity | Hygroscopic | [11] |
| Stability in Solid State | Stable for ≥ 4 years | at -20°C |
| LogP (Octanol/Water) | -1.5 | pH 1 |
| -0.6 | pH 7 | |

Key Experimental Protocols

This section provides detailed methodologies for determining the critical physicochemical properties of **Finafloxacin** hydrochloride. These protocols are based on standard pharmaceutical analysis techniques and can be adapted by researchers for specific laboratory conditions.

Determination of Aqueous Solubility by HPLC

This method is suitable for determining the solubility of sparingly soluble compounds like **Finafloxacin** hydrochloride at various pH levels.

Objective: To quantify the equilibrium solubility of **Finafloxacin** hydrochloride in different aqueous buffers.

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of Finafloxacin hydrochloride powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
 - Ensure a sufficient excess of solid material remains undissolved to confirm saturation.
 - Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1
 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.



• Sample Preparation:

- After equilibration, allow the suspensions to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
- $\circ~$ Filter the supernatant through a 0.45 μm syringe filter to remove any undissolved microparticles.

· HPLC Analysis:

- Dilute the filtered, clarified saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Inject the diluted sample into a validated HPLC system. A typical system for a fluoroguinolone might consist of:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted) and an organic solvent like acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength of maximum absorbance for Finafloxacin (e.g., ~280 nm).
 - Column Temperature: 35 °C.

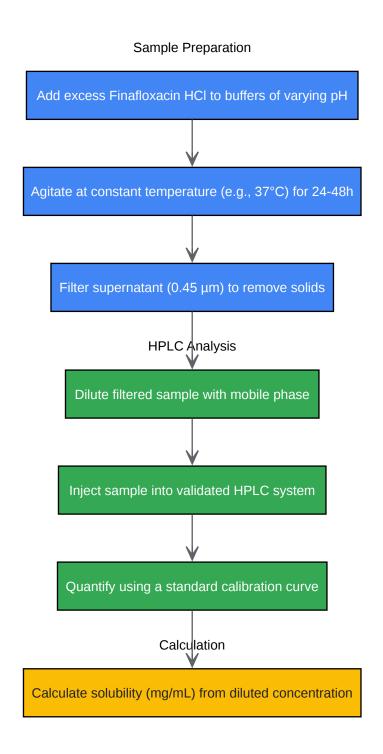
Quantification:

- Prepare a calibration curve using standard solutions of Finafloxacin hydrochloride of known concentrations.
- Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.



 Calculate the original solubility in the buffer by multiplying the determined concentration by the dilution factor.

Workflow for HPLC-based Solubility Determination



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Caption: Workflow for determining aqueous solubility via HPLC.

Determination of pKa by Potentiometric Titration

This is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

Objective: To determine the pKa values corresponding to the carboxylic acid and the basic amine functions of **Finafloxacin**.

Methodology:

- Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers with known pH values (e.g., 4.0, 7.0, and 10.0).[6]
- Sample Preparation:
 - Accurately weigh and dissolve a sample of Finafloxacin hydrochloride in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to create a solution of known concentration (e.g., 1 mM).[6]
 - Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[6]
 - Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere
 with the titration of basic groups.[9]

• Titration Procedure:

- Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.
- To determine both pKa values, perform a titration with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.







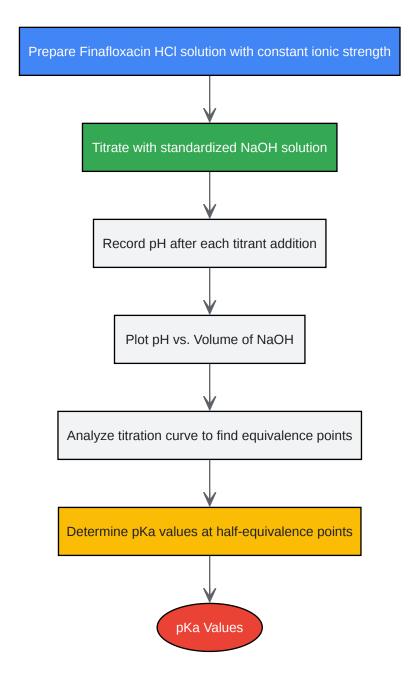
 Record the pH value and the volume of titrant added after each increment. Continue the titration past the equivalence points.

• Data Analysis:

- Plot the measured pH values against the volume of titrant added to generate a titration curve.
- The pKa values can be determined from the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely locate the equivalence points (peaks). The pH at half the volume of titrant required to reach each equivalence point corresponds to a pKa value.

Logical Flow for Potentiometric pKa Determination





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Caption: Process for pKa determination using potentiometric titration.

Stability Indicating Method Development by Forced Degradation Studies

This protocol outlines the process for developing a stability-indicating HPLC method by intentionally degrading the drug substance under various stress conditions.



Objective: To identify potential degradation products and develop an analytical method that can separate and quantify **Finafloxacin** hydrochloride in the presence of these degradants.

Methodology:

- Preparation of Stressed Samples:
 - Prepare solutions of **Finafloxacin** hydrochloride (e.g., 1 mg/mL) in a suitable solvent.
 - Subject the solutions to the following stress conditions, aiming for 5-20% degradation:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time (e.g., 30 minutes to a few hours).[12]
 - Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[12] Neutralize the samples after the stress period.
 - Oxidation: 3% H₂O₂ at room temperature for a specified time (e.g., up to 7 days).[13]
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set duration.[13]
 - Photodegradation: Expose the solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[13]
 - Include an unstressed control sample for comparison.
- HPLC Method Development:
 - Analyze the stressed and unstressed samples using an HPLC-UV/DAD system.
 - Develop a chromatographic method (typically reverse-phase) by optimizing the column, mobile phase composition (including pH and organic modifier), gradient, and flow rate to achieve adequate separation between the parent **Finafloxacin** peak and all degradation product peaks.
 - A Diode Array Detector (DAD) is crucial for assessing peak purity to ensure that the main drug peak is not co-eluting with any degradants.



Method Validation:

 Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent drug from all degradation products demonstrates the method's stability-indicating nature.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

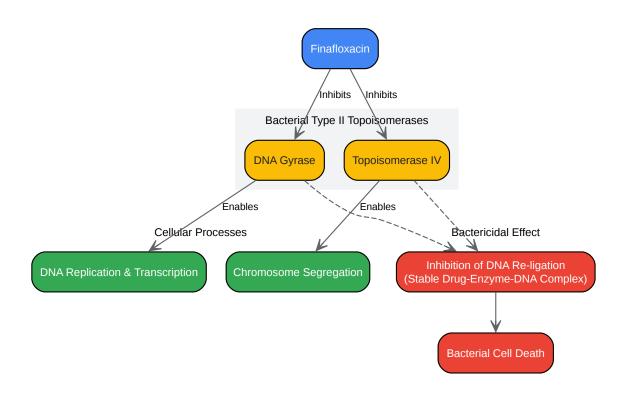
Finafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[14][15] [16] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[14][16]

- DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a crucial step for relieving torsional stress during DNA replication and transcription.
- Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing them to segregate into the daughter cells.

By forming a stable complex with these enzymes and the bacterial DNA, **Finafloxacin** traps the enzymes in a state where they have cleaved the DNA but cannot re-ligate it.[15] This leads to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.

Signaling Pathway of **Finafloxacin**'s Antibacterial Action





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Caption: Finafloxacin inhibits DNA gyrase and topoisomerase IV.

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